Trpc6-IN-1

Description

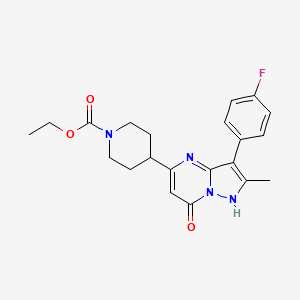

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O3/c1-3-29-21(28)25-10-8-14(9-11-25)17-12-18(27)26-20(23-17)19(13(2)24-26)15-4-6-16(22)7-5-15/h4-7,12,14,24H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPMSNBGJOEGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Selective TRPC6 Inhibitors in Preclinical Research

Note: The specific compound "Trpc6-IN-1" could not be identified in the available literature. This guide will focus on the primary research applications of a well-characterized and selective TRPC6 inhibitor, BI 749327 , as a representative tool for studying TRPC6 channel function.

Introduction to TRPC6 and Its Role in Disease

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that is permeable to Ca²⁺ and Na⁺.[1][2] It is a member of the classical TRPC subfamily and is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity, as well as by mechanical stretch.[3][4] TRPC6 is expressed in numerous tissues, including the heart, kidneys, lungs, and smooth muscle, and plays a crucial role in various physiological processes.[1][2]

Dysregulation of TRPC6 activity, either through enhanced gene expression or gain-of-function mutations, is implicated in the pathophysiology of several diseases.[1][5] This has made TRPC6 a significant therapeutic target for drug development professionals. Key disease areas where TRPC6 is actively investigated include:

-

Kidney Disease: Gain-of-function mutations in the TRPC6 gene are linked to familial Focal Segmental Glomerulosclerosis (FSGS), a condition characterized by podocyte injury, proteinuria, and kidney failure.[2] Increased TRPC6 expression and activity in podocytes lead to uncontrolled Ca²⁺ influx, causing cytoskeletal rearrangement, podocyte detachment, and breakdown of the glomerular filtration barrier.[2]

-

Cardiac Disease: TRPC6 is a key mediator of pathological cardiac hypertrophy and fibrosis.[1] In response to stressors like pressure overload, TRPC6 expression is upregulated in the heart.[6] This increased activity contributes to a positive feedback loop with the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway, driving pro-hypertrophic gene expression and cardiac remodeling.[1][6]

-

Fibrosis: Beyond specific organs, TRPC6 is involved in the broader process of fibrosis. It plays a role in the transformation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition and scar formation.[1]

Selective inhibitors of TRPC6 are therefore invaluable tools for researchers to probe the channel's function and evaluate its therapeutic potential. This guide focuses on the applications of such inhibitors, with BI 749327 serving as the principal example.

Mechanism of Action of Selective TRPC6 Inhibition

The primary mechanism of a selective TRPC6 inhibitor like BI 749327 is the direct blockade of the TRPC6 ion channel, preventing the influx of cations, particularly Ca²⁺. This targeted inhibition allows for the dissection of signaling pathways directly modulated by TRPC6 activity.

The downstream effects of TRPC6 inhibition are context-dependent but are primarily centered on mitigating pathological calcium signaling. In cardiac and renal disease models, the most prominent pathway affected is the calcineurin-NFAT signaling cascade.[1]

Signaling Pathway: TRPC6-Calcineurin-NFAT Axis

Caption: TRPC6-mediated calcineurin-NFAT signaling pathway and point of inhibition.

Primary Research Applications & Quantitative Data

Selective TRPC6 inhibitors are primarily used to investigate and therapeutically target pathological conditions driven by excessive TRPC6 activity. The main applications are in the study of cardiac hypertrophy, renal dysfunction, and fibrosis.

Investigating Pathological Cardiac Hypertrophy

TRPC6 inhibitors are used to block stress-induced hypertrophic signaling in cardiomyocytes. Studies show that inhibiting TRPC6 can attenuate the expression of genes associated with pathological hypertrophy, such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).[1]

Ameliorating Renal Disease and Fibrosis

In models of kidney disease, TRPC6 inhibitors are applied to prevent podocyte damage and reduce fibrosis.[1] For example, in the unilateral ureteral obstruction (UUO) model of renal fibrosis, BI 749327 has been shown to suppress myofibroblast activation and interstitial collagen deposition.[1]

Quantitative Data for BI 749327

The following tables summarize key quantitative data for the selective TRPC6 inhibitor BI 749327, compiled from preclinical studies.

Table 1: In Vitro Potency and Selectivity of BI 749327

| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 | Reference |

|---|---|---|---|---|

| TRPC6 | Mouse | 13 | - | [1] |

| TRPC6 | Human | 19 | - | [1] |

| TRPC3 | Mouse | 1,100 | 85-fold | [1] |

| TRPC7 | Mouse | 550 | 42-fold | [1] |

Data derived from whole-cell patch-clamp experiments in HEK293 cells.[1]

Table 2: In Vivo Efficacy of BI 749327

| Disease Model | Species | Dosage | Key Finding | Reference |

|---|---|---|---|---|

| Pressure Overload (TAC) | Mouse | 30 mg/kg/day | Reduced cardiac fibrosis and chamber dilation | [1] |

| Renal Fibrosis (UUO) | Mouse | 10-30 mg/kg/day | Suppressed myofibroblast activation and fibrosis | [1] |

TAC: Transverse Aortic Constriction; UUO: Unilateral Ureteral Obstruction.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for key experiments used to characterize TRPC6 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the inhibitory effect of a compound on TRPC6 channel currents.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target TRPC channel (e.g., mouse TRPC6).

-

Cell Culture: Cells are cultured to 50-70% confluency on poly-D-lysine coated coverslips.

-

Solutions:

-

External Solution (mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Pipette Solution (mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

-

-

Recording Procedure:

-

Achieve whole-cell configuration using a patch-clamp amplifier.

-

Hold the cell at a potential of -60 mV.

-

Apply a ramp protocol from -100 mV to +100 mV to record baseline current.

-

Activate TRPC6 channels by perfusing the cell with the external solution containing a DAG analog, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG).

-

Once a stable current is achieved, apply the TRPC6 inhibitor (e.g., BI 749327) at various concentrations to the perfusion solution.

-

Record the current at each inhibitor concentration to determine the dose-dependent inhibition and calculate the IC₅₀ value.[1]

-

NFAT-Luciferase Reporter Assay

This cell-based assay measures the functional downstream consequence of TRPC6 inhibition on NFAT transcriptional activity.

Caption: Workflow for a TRPC6-dependent NFAT-luciferase reporter assay.

-

Cell Line: HEK293T cells.

-

Reagents:

-

Plasmids: Expression vector for TRPC6 (wild-type or gain-of-function mutant), NFAT-luciferase reporter plasmid, and an internal control plasmid (e.g., Renilla luciferase).

-

Transfection reagent.

-

TRPC6 inhibitor (BI 749327).

-

TRPC6 agonist (e.g., OAG or Angiotensin II if the appropriate receptor is also expressed).

-

Dual-luciferase assay kit.

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect cells with the TRPC6, NFAT-luciferase, and control plasmids.

-

After 24-48 hours, replace the medium with fresh medium containing the TRPC6 inhibitor at desired concentrations.

-

Incubate for 30-60 minutes, then add the agonist to stimulate TRPC6 activity.

-

Incubate for an additional 6-8 hours to allow for reporter gene expression.

-

Lyse the cells and measure both Firefly (from the NFAT reporter) and Renilla (control) luciferase activity using a luminometer.

-

Normalize the Firefly luciferase signal to the Renilla signal for each well. Calculate the percent inhibition relative to the stimulated control (agonist only).[1]

-

Neonatal Rat Ventricular Myocyte (NRVM) Hypertrophy Assay

This protocol assesses the ability of a TRPC6 inhibitor to block pro-hypertrophic gene expression in primary heart cells.

-

Cell Source: Ventricular hearts from 1-2 day old Sprague-Dawley rat pups.

-

Procedure:

-

Isolate NRVMs by enzymatic digestion and pre-plating to remove fibroblasts.

-

Plate NRVMs and culture for 24-48 hours in serum-containing medium.

-

Switch to a serum-free medium for 24 hours to induce quiescence.

-

Pre-treat cells with the TRPC6 inhibitor (e.g., 250-500 nM BI 749327) for 1 hour.

-

Induce hypertrophy by adding a pro-hypertrophic agonist, such as 100 µM Angiotensin II, for 48 hours.

-

Harvest cells and isolate total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic marker genes (Nppa, Nppb, Myh7) and TRPC6-pathway genes (Rcan1, Trpc6).

-

Normalize gene expression to a housekeeping gene (e.g., Gapdh) and compare the expression levels in inhibitor-treated cells to the agonist-only control.[1]

-

Conclusion

Selective TRPC6 inhibitors, exemplified by compounds like BI 749327, are powerful research tools for elucidating the role of the TRPC6 channel in health and disease. Their primary applications lie in the investigation of cardiac, renal, and fibrotic pathologies where TRPC6-mediated calcium signaling is a key driver. By using the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the impact of TRPC6 inhibition and advance the development of novel therapeutics for these debilitating conditions.

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPC6 - Wikipedia [en.wikipedia.org]

- 4. A common mechanism underlies stretch activation and receptor activation of TRPC6 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trpc6-IN-1 in Elucidating Kidney Disease Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel critically implicated in the pathogenesis of various kidney diseases, including Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN). Gain-of-function mutations and overexpression of TRPC6 in podocytes lead to calcium overload, cytoskeletal damage, and eventual cell death, culminating in proteinuria and progressive renal failure. Pharmacological modulation of TRPC6 is therefore a key strategy in renal disease research. This technical guide focuses on Trpc6-IN-1, a pyrazolopyrimidine compound, and its potential role in studying the pathophysiology of kidney disease. Contrary to what its name might imply, recent research has characterized this compound as a potent agonist of TRPC3/6/7 channels. This guide will clarify its mechanism of action and provide a framework for how this tool compound can be leveraged to model and investigate the consequences of TRPC6 overactivation in kidney disease.

Introduction to TRPC6 in Kidney Disease

TRPC6 is a crucial component of the slit diaphragm, a specialized cell-cell junction between podocytes that forms the final barrier to protein filtration in the glomerulus.[1][2] Its activation, primarily by diacylglycerol (DAG) downstream of G-protein coupled receptors (like the angiotensin II receptor) and receptor tyrosine kinases, leads to an influx of Ca²⁺ and other cations.[3][4] While physiological TRPC6 activity is vital for normal podocyte function, its overactivation is a central pathological event.[5][6]

Pathophysiological consequences of TRPC6 overactivation include:

-

Calcium Overload: Excessive Ca²⁺ influx activates downstream signaling cascades that are detrimental to the podocyte.[5][7]

-

Calcineurin-NFAT Activation: Elevated intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT translocates to the nucleus and drives the transcription of pro-fibrotic and pro-apoptotic genes.[8]

-

Cytoskeletal Rearrangement: TRPC6-mediated signaling leads to the disorganization of the actin cytoskeleton, causing podocyte foot process effacement, a hallmark of proteinuric kidney diseases.[1][9]

-

Podocyte Apoptosis and Loss: Sustained overactivation of TRPC6 and the resultant cellular stress lead to programmed cell death and detachment of podocytes from the glomerular basement membrane, compromising the filtration barrier.[5][10]

This compound: An Agonist of TRPC6

This compound (also referred to as compound 4o in some literature) is a pyrazolopyrimidine derivative identified through high-throughput screening.[11] It is crucial for researchers to note that despite its nomenclature, this compound is not an inhibitor but a stimulator (agonist) of TRPC3/6/7 channels.

Quantitative Data on this compound Activity

The primary characterization of this compound revealed its potency as a direct agonist for the TRPC3/6/7 subfamily of channels.

| Parameter | Value | Assay Method | Reference |

| TRPC6 EC₅₀ | 4.66 ± 0.03 µM | Whole-cell Patch Clamp | [11][12] |

| TRPC3 EC₅₀ | 0.45 µM | Not Specified | [12] |

| TRPC7 EC₅₀ | 1.13 µM | Not Specified | [12] |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

This agonist activity means this compound can be used in experimental settings to mimic the pathological overactivation of TRPC6 seen in various nephropathies.

Signaling Pathways and Experimental Workflows

TRPC6 Signaling Pathway in Podocyte Injury

The following diagram illustrates the central signaling cascade initiated by TRPC6 activation in podocytes, which ultimately leads to kidney damage. As an agonist, this compound would directly activate the TRPC6 channel, triggering these downstream events.

Caption: TRPC6 signaling cascade in podocyte injury.

Experimental Workflow for In Vitro Podocyte Injury Model

While no studies have been published using this compound in kidney disease models, its role as an agonist allows us to propose its use in established protocols. The following workflow details a typical experiment to assess podocyte injury in vitro using a TRPC6 agonist.

Caption: In vitro workflow for assessing this compound induced podocyte injury.

Experimental Protocols

Detailed methodologies are provided below for key experiments. These are generalized protocols based on common practices in the field for studying TRPC6 channel function and can be adapted for use with this compound.

In Vitro Podocyte Culture and Treatment

-

Cell Culture: Conditionally immortalized mouse podocytes (MPC5) are cultured under permissive conditions (33°C with 10 U/mL IFN-γ) to promote proliferation. To induce differentiation, cells are transferred to non-permissive conditions (37°C without IFN-γ) for 10-14 days. Differentiated podocytes develop characteristic morphology with foot processes.

-

Treatment: Differentiated podocytes are serum-starved for 24 hours before treatment. Cells are then treated with vehicle (e.g., 0.1% DMSO), this compound (e.g., at its EC₅₀ of ~5 µM, or a dose-response range from 1-10 µM), or co-treated with this compound and a known TRPC6 inhibitor (e.g., 1 µM SAR7334) for desired time points (e.g., 24, 48, or 72 hours).

Intracellular Calcium Measurement

-

Loading: Differentiated podocytes grown on glass coverslips are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) in a buffer solution for 30-60 minutes at 37°C.

-

Imaging: Coverslips are mounted on a perfusion chamber of an inverted fluorescence microscope.

-

Measurement: Cells are alternately excited at 340 nm and 380 nm, and the emission is recorded at 510 nm. After establishing a stable baseline, this compound is added to the perfusion buffer, and the change in the 340/380 nm fluorescence ratio is recorded to quantify the change in intracellular calcium concentration ([Ca²⁺]i).

Western Blot Analysis

-

Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., nephrin, podocin, cleaved caspase-3, and a loading control like GAPDH).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

Apoptosis Assay (Flow Cytometry)

-

Cell Preparation: After treatment, both floating and adherent cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, followed by incubation in the dark for 15 minutes.

-

Analysis: The stained cells are analyzed on a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Application in Animal Models of Kidney Disease

While no in vivo data for this compound exists, it could potentially be used to exacerbate or model disease in animals. For instance, administration of this compound to rodents could be used to study acute TRPC6-mediated podocyte injury and proteinuria. Below are hypothetical quantitative outcomes based on studies using TRPC6 gain-of-function mouse models or other TRPC6 agonists.

Table of Expected Outcomes in an Animal Model of TRPC6 Overactivation

| Parameter | Control Group (Vehicle) | This compound Treated Group | Potential Model | Reference (for concept) |

| Urine Albumin-to-Creatinine Ratio (UACR) | Low / Baseline | Significantly Increased | Acute Proteinuria Model | [13][14] |

| Glomerular Filtration Rate (GFR) | Normal | Decreased | Acute Kidney Injury | [6] |

| Podocyte Number per Glomerulus | Normal | Significantly Decreased | Podocyte Depletion Model | [10] |

| Glomerulosclerosis Index | Minimal / 0 | Increased | FSGS Model | [13] |

| Foot Process Effacement (% of GBM) | < 5% | > 50% | Podocytopathy Model | [5] |

Conclusion

This compound, as a potent agonist of the TRPC6 channel, represents a valuable chemical tool for probing the pathological consequences of TRPC6 overactivation in the kidney. While its name may be misleading, its function as a stimulator allows researchers to directly model the calcium-dependent injury pathways that drive diseases like FSGS and diabetic nephropathy. The experimental protocols and workflows outlined in this guide provide a robust framework for utilizing this compound in both in vitro and, potentially, in vivo systems to further dissect the intricate role of TRPC6 in renal pathophysiology and to screen for potential therapeutic countermeasures. Careful, controlled experiments using this agonist can significantly contribute to our understanding of the mechanisms of podocyte injury and the progression of chronic kidney disease.

References

- 1. A Novel TRPC6 Mutation That Causes Childhood FSGS | PLOS One [journals.plos.org]

- 2. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPC6 - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Role of TRPC6 in progression of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Podocyte Injury in Diabetic Kidney Disease in Mouse Models Involves TRPC6-mediated Calpain Activation Impairing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPC6 Enhances Angiotensin II-induced Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neurological Disorders with Trpc6-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that have emerged as a critical, albeit complex, therapeutic target in a range of neurological disorders. Their role in modulating intracellular calcium levels places them at the heart of numerous signaling pathways that govern neuronal survival, synaptic plasticity, and excitotoxicity. Dysregulation of TRPC6 function has been implicated in the pathophysiology of conditions such as Alzheimer's disease and ischemic stroke. Pharmacological modulation of these channels, therefore, presents a promising avenue for therapeutic intervention. This technical guide focuses on the investigation of neurological disorders using Trpc6-IN-1, a known inhibitor of the TRPC6 channel. We provide a comprehensive overview of the dual role of TRPC6 modulation, present quantitative data on the effects of TRPC6 modulators, detail experimental protocols for in vitro and in vivo studies, and visualize key signaling pathways. This document serves as a resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting TRPC6 in the central nervous system.

The Dichotomous Role of TRPC6 in Neurological Disorders

The therapeutic strategy for targeting TRPC6 in neurological disorders is nuanced, with evidence supporting both activation and inhibition of the channel depending on the specific pathological context.[1]

Rationale for TRPC6 Inhibition:

In certain pathological conditions, particularly those involving excessive calcium influx and excitotoxicity, inhibiting TRPC6 is a key strategy. Overactivation of TRPC6 can lead to calcium overload, contributing to neuronal cell death.[1] This is particularly relevant in the context of ischemic stroke, where preventing excessive calcium entry is a primary neuroprotective goal. This compound, as a TRPC6 inhibitor, is a tool to probe these pathological processes.

Rationale for TRPC6 Activation:

Conversely, in neurodegenerative conditions like Alzheimer's disease, a downregulation of TRPC6 function has been observed.[1][2] Positive modulation of TRPC6 can be neuroprotective by promoting the formation of excitatory synapses and upregulating crucial survival pathways like the cAMP-response element-binding protein (CREB) pathway.[1][2] TRPC6 activation has also been shown to negatively regulate NMDA receptor-mediated calcium influx, thereby protecting against excitotoxicity.[1]

Quantitative Data on TRPC6 Modulators

The following tables summarize key quantitative data for this compound and other relevant TRPC6 modulators.

| Compound | Type | Target | EC50 / IC50 | Notes |

| This compound | Inhibitor | TRPC6 | EC50: 4.66 μM | Also shows activity on TRPC3 (EC50: 0.45 μM) and TRPC7 (EC50: 1.13 μM).[3] |

| BI 749327 | Antagonist | TRPC6 | IC50: 13 nM (mouse) | Orally bioavailable with high selectivity over TRPC3 and TRPC7.[4] |

| SAR7334 | Inhibitor | TRPC6 | IC50: 7.9 nM | Potent and specific inhibitor of TRPC6 currents.[5] |

| Hyperforin | Activator | TRPC6 | - | A natural compound that acts as a specific and positive TRPC6 agonist.[6][7] |

| GSK1702934A | Agonist | TRPC3/6 | - | A selective TRPC3/6 agonist. |

| TRPC6-PAM-C20 | Positive Allosteric Modulator | TRPC6 | EC50: 2.37 μM | Enhances channel activation in the presence of endogenous agonists.[6] |

Detailed Methodologies for Key Experiments

The investigation of this compound and other TRPC6 modulators in neurological disorders involves a range of in vitro and in vivo experimental protocols.

In Vitro Assays

-

Cell Culture:

-

HEK293 Cells: Stably or transiently transfected to express human TRPC6 are commonly used for initial screening and characterization of modulators.[4]

-

Primary Neuronal Cultures: Hippocampal or cortical neurons from neonatal rodents are used to study the effects of modulators on neuronal survival, synaptic plasticity, and calcium homeostasis in a more physiologically relevant context.

-

-

Measurement of Intracellular Calcium:

-

Fura-2 AM Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM. Changes in intracellular calcium concentration in response to TRPC6 modulators and/or agonists (e.g., OAG) are measured using fluorescence microscopy.

-

-

Electrophysiology:

-

Whole-Cell Patch Clamp: This technique is used to directly measure the ion channel currents in cells expressing TRPC6. The effect of inhibitors like this compound on these currents can be quantified to determine IC50 values.[4]

-

-

Western Blotting:

-

Used to assess the expression levels of TRPC6 and downstream signaling proteins (e.g., phosphorylated CREB) following treatment with TRPC6 modulators.

-

-

Immunocytochemistry:

-

Allows for the visualization of TRPC6 protein localization within neurons and the assessment of morphological changes, such as dendritic spine density.

-

In Vivo Models

-

Ischemic Stroke Models:

-

Transient Middle Cerebral Artery Occlusion (tMCAO): A common rodent model to induce focal cerebral ischemia. The efficacy of this compound can be assessed by administering the compound before or after the ischemic insult and measuring infarct volume, neurological deficits, and behavioral outcomes.[8]

-

-

Alzheimer's Disease Models:

-

Transgenic Mouse Models (e.g., 5XFAD): These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease, leading to amyloid plaque deposition and cognitive deficits. The effects of long-term treatment with TRPC6 modulators on cognitive function can be evaluated using behavioral tests.

-

-

Behavioral Testing:

-

Histology and Immunohistochemistry:

-

Following in vivo studies, brain tissue is collected to analyze neuronal damage, apoptosis (e.g., TUNEL staining), and the expression of relevant proteins by immunohistochemistry.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPC6 and a typical experimental workflow for screening TRPC6 modulators.

Conclusion

The investigation of neurological disorders through the modulation of TRPC6 channels is a rapidly evolving field. This compound provides a valuable chemical tool to probe the consequences of TRPC6 inhibition, particularly in models of excitotoxicity and ischemic injury. However, a comprehensive understanding of TRPC6's role necessitates a dual approach, also considering the therapeutic potential of channel activation in neurodegenerative contexts. The data and protocols outlined in this guide offer a framework for researchers and drug development professionals to design and execute studies aimed at harnessing the therapeutic potential of targeting TRPC6. Further research into the development of highly selective and bioavailable TRPC6 modulators will be crucial in translating these promising preclinical findings into effective therapies for a range of debilitating neurological disorders.

References

- 1. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Targets for Stroke Therapy: Special Focus on TRPC Channels and TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of TRP Channels in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Trpc6-IN-1: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in the pathophysiology of various cardiovascular diseases.[1] Its activation, often triggered by neurohormonal and mechanical stress, leads to an influx of Ca2+, initiating signaling cascades that contribute to pathological cardiac hypertrophy and fibrosis.[2][3] This makes TRPC6 an attractive therapeutic target for the development of novel treatments for heart disease. This technical guide focuses on Trpc6-IN-1, a tool compound for investigating the role of TRPC6 in cardiovascular disease research. While specific research on this compound in cardiovascular models is emerging, this document provides a comprehensive overview of its known properties, relevant experimental protocols adapted from established methodologies, and the broader context of TRPC6 inhibition in cardiac research.

This compound: Properties and Activity

This compound is a known inhibitor of the TRPC6 channel. However, it is important for researchers to consider its selectivity profile when designing and interpreting experiments.

Quantitative Data on Inhibitor Activity

| Compound | Target(s) | EC50/IC50 | Selectivity | Reference |

| This compound | TRPC6 | 4.66 μM (EC50) | Also inhibits TRPC3 (EC50 = 0.45 μM) and TRPC7 (EC50 = 1.13 μM) | [4] |

| BI-749327 | TRPC6 | 13 nM (IC50, mouse) | 85-fold vs. TRPC3, 42-fold vs. TRPC7 | [5][6] |

| SAR7334 | TRPC6 | 7.9 nM (IC50) | 30-fold vs. TRPC3, 24-fold vs. TRPC7 | [7] |

| GSK2332255B | TRPC3/TRPC6 | 3-21 nM (IC50) | Dual inhibitor | [8] |

| GSK2833503A | TRPC3/TRPC6 | 3-21 nM (IC50) | Dual inhibitor | [8] |

| SH045 | TRPC6 | Not specified | Selective vs. TRPC4/5 | [9][10] |

Note: The EC50 value for this compound suggests it acts as an inhibitor, though the specific assay conditions for this determination are not extensively detailed in the available public information. Researchers should perform their own dose-response experiments to confirm its inhibitory activity in their specific experimental setup. The lower EC50 values for TRPC3 and TRPC7 indicate that this compound is not highly selective for TRPC6.[4]

TRPC6 Signaling in the Cardiovascular System

TRPC6 is a critical component of the signaling pathways that drive pathological cardiac remodeling. Its activation, often downstream of G-protein coupled receptors (GPCRs) stimulated by agonists like angiotensin II (Ang II) and endothelin-1 (ET-1), leads to the production of diacylglycerol (DAG). DAG directly activates TRPC6, resulting in Ca2+ influx. This increase in intracellular calcium activates the calmodulin-dependent phosphatase calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT).[2][3] Dephosphorylated NFAT translocates to the nucleus and activates the transcription of genes associated with cardiac hypertrophy and fibrosis.[2][3]

Experimental Protocols

The following protocols are adapted from established methods in cardiovascular research and can serve as a starting point for investigating the effects of this compound. It is crucial to optimize concentrations, incubation times, and other parameters for each specific experimental system.

In Vitro Cardiomyocyte Hypertrophy Assay

This assay assesses the ability of this compound to inhibit agonist-induced cardiomyocyte hypertrophy.

Methodology:

-

Cell Culture: Isolate neonatal rat ventricular myocytes (NRVMs) and culture them in appropriate media.

-

Hypertrophic Stimulation: After 24-48 hours, starve the cells in serum-free media for 12-24 hours. Then, stimulate the cells with a hypertrophic agonist such as Angiotensin II (1 µM) or Endothelin-1 (100 nM) in the presence or absence of varying concentrations of this compound (e.g., 0.1 - 10 µM). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis:

-

Cell Size Measurement: Fix the cells and stain with an antibody against a cardiomyocyte marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).

-

Protein Synthesis: Measure protein synthesis by incorporating a labeled amino acid (e.g., 3H-leucine) during the last 24 hours of incubation.

-

Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

In Vitro Cardiac Fibroblast Activation Assay

This protocol evaluates the effect of this compound on the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.[11]

Methodology:

-

Cell Culture: Isolate primary cardiac fibroblasts from adult rat ventricles and culture them in appropriate media.

-

Myofibroblast Differentiation: Once confluent, treat the cells with a profibrotic stimulus such as Transforming Growth Factor-β1 (TGF-β1; 10 ng/mL) with or without different concentrations of this compound (e.g., 0.1 - 10 µM).

-

Incubation: Incubate for 24-48 hours.

-

Analysis:

-

Western Blot: Lyse the cells and perform western blotting to detect the expression of myofibroblast markers, such as α-smooth muscle actin (α-SMA) and collagen type I.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA to visualize its incorporation into stress fibers.

-

Collagen Gel Contraction Assay: Embed fibroblasts in a collagen gel matrix. After treatment with TGF-β1 and this compound, monitor the contraction of the gel over time as a measure of myofibroblast contractile function.

-

Electrophysiology (Patch-Clamp)

This technique can be used to directly measure the effect of this compound on TRPC6 channel currents.

Methodology:

-

Cell Preparation: Use a cell line stably expressing human or rodent TRPC6 (e.g., HEK293 cells).

-

Recording Configuration: Perform whole-cell patch-clamp recordings.

-

Channel Activation: Activate TRPC6 channels using a direct agonist like 1-oleoyl-2-acetyl-sn-glycerol (OAG; 100 µM) or through receptor stimulation with an agonist like Ang II or ET-1.

-

Inhibitor Application: Apply this compound at various concentrations to the bath solution and record the changes in the TRPC6-mediated currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current inhibition to determine the IC50 of this compound.

Calcium Imaging

This method allows for the measurement of intracellular calcium changes in response to TRPC6 activation and inhibition.

Methodology:

-

Cell Loading: Load cultured cardiomyocytes or TRPC6-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation and Inhibition: Perfuse the cells with a buffer containing a TRPC6 agonist (e.g., OAG or Ang II) in the presence or absence of this compound.

-

Image Acquisition: Record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

-

Data Analysis: Quantify the changes in intracellular calcium concentration or fluorescence ratio to assess the inhibitory effect of this compound.

In Vivo Models of Cardiac Disease

While no in vivo studies using this compound have been reported, researchers can adapt established animal models of cardiac hypertrophy and fibrosis to investigate its potential therapeutic effects.

-

Transverse Aortic Constriction (TAC): This surgical model induces pressure overload hypertrophy. This compound could be administered to animals (e.g., via oral gavage or osmotic mini-pumps) starting before or after the surgery. Cardiac function can be assessed by echocardiography, and histological and molecular analyses can be performed at the end of the study.

-

Angiotensin II Infusion: Continuous infusion of Ang II via osmotic mini-pumps induces hypertension, hypertrophy, and fibrosis. The effects of co-administering this compound can be evaluated.

Conclusion and Future Directions

This compound represents a readily available tool for the initial exploration of TRPC6 function in cardiovascular research. Its primary limitation is its lack of high selectivity, which necessitates careful experimental design and interpretation, including the use of appropriate controls and potentially comparing its effects with more selective inhibitors.

Future research should focus on:

-

Comprehensive Selectivity Profiling: A thorough characterization of this compound's activity against a broad panel of ion channels and receptors is needed.

-

In Vitro Cardiovascular Studies: Detailed investigations into its effects on isolated cardiomyocytes and cardiac fibroblasts are required to validate its utility in these cell types.

-

In Vivo Proof-of-Concept Studies: Preclinical studies in animal models of heart failure are essential to determine its potential as a therapeutic lead.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its application in vivo.

By addressing these knowledge gaps, the scientific community can better ascertain the value of this compound as a research tool and pave the way for the development of more potent and selective TRPC6 inhibitors for the treatment of cardiovascular diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. annualreviews.org [annualreviews.org]

- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS [mdpi.com]

- 10. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging role of transient receptor potential (TRP) ion channels in cardiac fibroblast pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Trpc6-IN-1 in Cellular Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration.[1][2] As a receptor-operated channel, its activation is intrinsically linked to G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways, primarily through the action of diacylglycerol (DAG).[1] The influx of Ca2+ through TRPC6 channels modulates a myriad of cellular processes, and its dysregulation has been implicated in the pathophysiology of numerous diseases, including cardiac hypertrophy, renal disorders, and cancer.[1][3] Consequently, the development of specific inhibitors for TRPC6 has become a significant area of interest for therapeutic intervention. This technical guide focuses on Trpc6-IN-1, a notable inhibitor of the TRPC6 channel, and its role in cellular calcium signaling pathways.

This compound: A Molecular Inhibitor of TRPC6

This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. While sometimes ambiguously described with an EC50 value, it functions as an antagonist of TRPC6 activity.[4][5][6] Understanding its mechanism of action and effects on cellular signaling is paramount for its application as a research tool and its potential as a therapeutic agent.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound and other relevant TRPC6 modulators is summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Compound | Target(s) | Potency (IC50/EC50) | Notes | Reference |

| This compound | TRPC6, TRPC3, TRPC7 | EC50: 4.66 μM (for inhibition) | Also shows activity against TRPC3 (EC50: 0.45 μM) and TRPC7 (EC50: 1.13 μM). The use of EC50 for an inhibitor is unconventional but reported by suppliers. | [5] |

| SAR7334 | TRPC6 | IC50: 7.9 nM | A potent and specific TRPC6 inhibitor. | [6] |

| BI 749327 | TRPC6 | IC50: 13 nM (mouse) | Orally bioavailable with high selectivity over TRPC3 and TRPC7. | |

| Larixyl acetate | TRPC6, TRPC3 | IC50: 0.58 μM (hTRPC6), 6.83 μM (hTRPC3) | A selective TRPC6 inhibitor. | [6] |

| DS88790512 | TRPC6 | IC50: 11 nM | A potent, selective, and orally bioavailable TRPC6 inhibitor. | [6] |

Core Signaling Pathways Modulated by this compound

TRPC6-mediated calcium influx is a critical node in several key signaling cascades. By inhibiting TRPC6, this compound can effectively modulate these pathways.

The Calcineurin-NFAT Signaling Pathway

Activation of TRPC6 leads to a sustained increase in intracellular calcium, which in turn activates the calcium-dependent phosphatase, calcineurin.[3][7] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and the subsequent transcription of target genes involved in processes like cardiac hypertrophy.[3][7] this compound, by blocking the initial calcium influx through TRPC6, is expected to inhibit the activation of the calcineurin-NFAT pathway.

References

- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC6 - Wikipedia [en.wikipedia.org]

- 3. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Multifaceted Activity of Trpc6-IN-1: An In-depth Technical Guide on its Effects on TRPC3 and TRPC7 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule Trpc6-IN-1, focusing on its pharmacological effects on the Transient Receptor Potential Canonical (TRPC) channels TRPC3 and TRPC7. While the nomenclature "this compound" suggests an inhibitory action on TRPC6, publicly available data reveals a more complex and non-selective profile, demonstrating stimulatory effects on the closely related TRPC3 and TRPC7 channels. This document will delve into the quantitative data, relevant experimental methodologies, and the underlying signaling pathways to provide a clear understanding of this compound's activity.

Core Data Presentation: Potency of this compound on TRPC3, TRPC6, and TRPC7

The in vitro efficacy of this compound has been quantified, revealing its activity as a stimulator (agonist) of TRPC3, TRPC6, and TRPC7 channels. The half-maximal effective concentrations (EC50) are summarized in the table below for clear comparison.

| Channel | EC50 (μM) | Reported Effect |

| TRPC3 | 0.45 | Agonist activity, induction of membrane depolarization[1] |

| TRPC7 | 1.13 | Elicits concentration-dependent current increases[1] |

| TRPC6 | 4.66 | Stimulator[1][2] |

Note: The data indicates that this compound is most potent on TRPC3, followed by TRPC7, and is least potent on its nominal target, TRPC6.

Signaling Pathways and Mechanism of Action

TRPC3, TRPC6, and TRPC7 are members of the same subfamily of TRP channels and share significant sequence homology. They are known to be activated by diacylglycerol (DAG), a second messenger produced by the activation of phospholipase C (PLC) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This compound appears to act as a direct or allosteric activator of these channels, mimicking or enhancing the effect of endogenous DAG.

Experimental Protocols

The characterization of this compound's effect on TRPC3 and TRPC7 channels typically involves two key experimental techniques: patch-clamp electrophysiology and calcium imaging. The following are detailed methodologies for these experiments.

Electrophysiological Recordings

Objective: To measure the direct effect of this compound on ion channel activity.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPC3 or TRPC7 channels.

Methodology:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection (for transient expression): Cells are transfected with a plasmid containing the full-length human TRPC3 or TRPC7 cDNA using a suitable transfection reagent. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.

-

Whole-Cell Patch-Clamp:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Current-voltage (I-V) relationships are determined using voltage ramps from -100 mV to +100 mV over 400 ms.

-

This compound is applied at various concentrations via a perfusion system to determine the concentration-response relationship and EC50 value.

-

Data is acquired and analyzed using appropriate software (e.g., pCLAMP, AxoGraph).

-

-

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as a functional readout of channel activation.

Cell Line: HEK293 cells stably expressing human TRPC3 or TRPC7 channels.

Methodology:

-

Cell Plating: Cells are seeded onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (5 µM) or Fluo-4 AM (2 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Imaging:

-

The cells are washed to remove excess dye and then imaged using a fluorescence microscope equipped with a calcium imaging system.

-

For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the ratio of the emitted fluorescence at 510 nm is used to calculate the intracellular calcium concentration. For Fluo-4, excitation is at ~490 nm and emission is measured at ~520 nm.

-

A baseline fluorescence is established before the addition of this compound.

-

This compound is added at various concentrations, and the change in fluorescence is recorded over time.

-

The peak change in fluorescence is used to determine the concentration-response curve and calculate the EC50 value.

-

Experimental Workflow Visualization

The logical progression for characterizing a novel compound like this compound is outlined below. This workflow ensures a systematic evaluation from initial screening to detailed mechanistic studies.

Conclusion

This compound, despite its name, is a non-selective stimulator of the TRPC3/6/7 subfamily of cation channels. Quantitative analysis demonstrates its highest potency for TRPC3, followed by TRPC7 and TRPC6. Researchers and drug development professionals should be aware of this activity profile when using this compound as a pharmacological tool. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the nuanced effects of this and other small molecules on TRP channel function.

References

Preliminary Studies on TRPC6 Inhibition in Animal Models: A Technical Guide

A comprehensive search for preliminary in-vivo studies specifically utilizing the inhibitor Trpc6-IN-1 in animal models did not yield any publicly available data. The following guide, therefore, provides an in-depth overview of the current understanding of TRPC6 channel function and the effects of its inhibition in animal models, drawing from studies on genetic knockout models and other pharmacological inhibitors. This information serves as a crucial foundation for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRPC6.

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel with significant permeability to Ca2+.[1] Its expression in various tissues, including the kidney, heart, and smooth muscle, implicates it in a wide range of physiological and pathological processes.[1][2] Dysregulation of TRPC6 activity, often through gain-of-function mutations or increased expression, is associated with several diseases, making it a compelling target for therapeutic intervention.[3]

TRPC6 in Animal Models of Kidney Disease

A substantial body of research has focused on the role of TRPC6 in the pathogenesis of kidney diseases, particularly focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy. Studies utilizing Trpc6 knockout (Trpc6-/-) or genetically modified rats (Trpc6del/del) have provided significant insights.

In models of acquired nephrotic syndromes, such as chronic puromycin aminonucleoside (PAN) nephrosis, inactivation of TRPC6 in rats led to reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis in the chronic phase. Furthermore, Trpc6 knockout has been shown to lessen the glomerular manifestations of disease in several models and reduces renal fibrosis resulting from urinary tract obstruction.[1] However, the effectiveness of TRPC6 knockout in mitigating diabetic nephropathy in mouse and rat models has been less consistent.[1]

One study on Sprague Dawley rats with protein overload-induced albuminuria demonstrated that daily injections of bovine serum albumin (BSA) led to a marked increase in the abundance of TRPC6 and TRPC3 channels in the renal cortex of wild-type rats.[4]

Quantitative Data from TRPC6 Knockout/Knockdown Studies in Kidney Disease Models

| Animal Model | Key Findings | Reference |

| Sprague-Dawley Rats (Trpc6del/del) with Chronic PAN Nephrosis | Reduced urine albumin excretion, serum cholesterol, and triglycerides; improved azotemia; markedly reduced glomerulosclerosis and tubulointerstitial fibrosis compared to wild-type. | [4] |

| Sprague Dawley Rats (Trpc6del/del) with Protein Overload | Marked increase in TRPC6 and TRPC3 abundance in the renal cortex of wild-type rats after BSA injections. | [4] |

| TRPC6 Knockout Mice with Unilateral Ureteral Obstruction | Reduced renal fibrosis compared to wild-type mice. | [1] |

| TRPC6 Knockout Mice and Rats with Diabetic Nephropathy | Less effective at reducing diabetic nephropathy compared to other kidney disease models. | [1] |

| TRPC4/TRPC6 Double Knockout Mice | Carbachol-induced currents in ileal smooth muscle cells were hardly detectable, suggesting TRPC4 and TRPC6 are essential for muscarinic receptor-induced channel activities. | [5] |

TRPC6 in Animal Models of Cardiac Disease

TRPC6 has been identified as a critical mediator of pathological cardiac remodeling and hypertrophy. Increased expression of TRPC6 is observed in pressure-overloaded hearts, and its genetic overexpression in cardiomyocytes can induce heart failure.[6] The channel's activity is linked to the calcineurin-NFAT signaling pathway, which drives pathological cardiac growth.[7]

Pharmacological inhibition of TRPC6 with the selective antagonist BI 749327 has shown therapeutic potential in animal models. In a mouse model of Duchenne muscular dystrophy, both genetic deletion and small-molecule inhibition of TRPC6 improved muscle morphology and function.[6] Studies using combined genetic deletion of TRPC3 and TRPC6 have demonstrated a redundant role for these channels in pathological cardiac hypertrophy, where the combined knockout provided protection against pressure overload that was not seen with individual knockouts.[8]

TRPC6 in Vascular Smooth Muscle and the Nervous System

In vascular smooth muscle, TRPC6 plays a role in regulating vasoconstriction. Studies in aging rat aortas have shown a significant decrease in TRPC1 protein levels, while TRPC6 levels were drastically elevated, suggesting a potential link to age-related vasospastic disorders.[2] Interestingly, TRPC6 deficient mice exhibited elevated blood pressure and enhanced agonist-induced contractility of isolated aortic rings, which was attributed to the upregulation of the closely related, constitutively active TRPC3 channel.[9]

In the nervous system, TRPC6 is implicated in neuronal survival and synapse development.[10][11] Positive regulation of TRPC6 has been shown to improve learning and memory in animal models.[10] TRPC6-mediated activation of ERK1/2 has been shown to regulate neuronal excitability in the rat hippocampus.[12]

Experimental Protocols

Generation of TRPC6 Knockout/Knockdown Animals

-

TRPC4/TRPC6 Double Knockout Mice: These mice were generated by intercrossing TRPC4-/- and TRPC6-/- mice. Genotyping methods were used to confirm the knockout.[5]

-

shRNA-mediated knockdown of TRPC6: Adenovirus expressing shRNA specific for TRPC6 was used to transduce human umbilical vein endothelial cells (HUVECs). This method achieved a knockdown of over 50% of TRPC6 protein.[13]

-

TRPC6 Antisense Oligodeoxynucleotides (ODN): In a study on pain models, rats were treated with TRPC6 antisense ODN, which markedly reduced the number of flinches induced by an intradermal injection of a hypotonic solution.[14]

Disease Model Induction

-

Protein Overload-Induced Albuminuria: Sprague Dawley rats were given daily intraperitoneal injections of bovine serum albumin (BSA) at a dose of 1.7 g/day for 28 days to induce a proteinuric state.[4]

-

Inflammatory and Neuropathic Pain Models: Mechanical hyperalgesia was induced in rats by injecting carrageenan or an "inflammatory soup" containing various inflammatory mediators into the hind paw.[14]

Signaling Pathways and Visualizations

The function of TRPC6 is intricately linked to several key signaling pathways. The calcineurin-NFAT pathway is a well-established downstream effector of TRPC6-mediated calcium influx in both cardiac and renal cells.[7] Additionally, TRPC6 has been shown to activate the ERK1/2 pathway, influencing neuronal excitability.[12]

Calcineurin-NFAT Signaling Pathway in Cardiac Hypertrophy

Caption: Calcineurin-NFAT signaling activated by TRPC6 in cardiac hypertrophy.

Experimental Workflow for Studying Leukocyte Transendothelial Migration

Caption: Workflow for assessing the role of endothelial TRPC6 in neutrophil TEM.

Conclusion

While direct in-vivo data for the specific inhibitor this compound is not currently available in the public domain, the extensive research on TRPC6 function through genetic models and other pharmacological tools provides a strong rationale for its investigation as a therapeutic target. The data consistently points to the involvement of TRPC6 in the pathophysiology of renal and cardiac diseases characterized by fibrosis and hypertrophy. Further preclinical studies with specific and potent inhibitors are warranted to translate these findings into novel therapeutic strategies. Researchers investigating this compound can leverage the existing knowledge of TRPC6 biology and the established animal models and experimental protocols to design rigorous and informative preclinical studies.

References

- 1. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression levels of TRPC1 and TRPC6 ion channels are reciprocally altered in aging rat aorta: implications for age-related vasospastic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deletion of TRPC4 and TRPC6 in mice impairs smooth muscle contraction and intestinal motility in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. TRPC6-mediated ERK1/2 Activation Regulates Neuronal Excitability via Subcellular Kv4.3 Localization in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPC6 is the endothelial calcium channel that regulates leukocyte transendothelial migration during the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRPC1 and TRPC6 Channels Cooperate with TRPV4 to Mediate Mechanical Hyperalgesia and Nociceptor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPC6 Channels in Disease and the Therapeutic Potential of Trpc6-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a pivotal role in cellular calcium signaling. Dysregulation of TRPC6 function has been implicated in a wide array of pathologies, including chronic kidney disease, cardiac hypertrophy, and various cancers. This technical guide provides an in-depth overview of the role of TRPC6 in disease pathogenesis and explores the utility of Trpc6-IN-1, a known inhibitor, as a potential therapeutic agent. This document details key experimental protocols for studying TRPC6, presents quantitative data on channel inhibition, and visualizes the core signaling pathways involved.

The Role of TRPC6 Channels in Disease

TRPC6 channels are integral membrane proteins that mediate the influx of Ca2+ and other cations in response to various stimuli, including G-protein coupled receptor (GPCR) activation and mechanical stress.[1][2] Their dysregulation is a key factor in the progression of several diseases.

Kidney Disease

In the kidney, TRPC6 is a crucial component of the glomerular slit diaphragm, a specialized cell-cell junction between podocytes that forms the final barrier to protein filtration.[3] Gain-of-function mutations in the TRPC6 gene are linked to familial focal segmental glomerulosclerosis (FSGS), a condition characterized by severe proteinuria and progressive kidney failure.[3] Furthermore, increased TRPC6 expression is observed in acquired proteinuric kidney diseases, such as membranous nephropathy.[3] The resulting calcium overload in podocytes leads to cytoskeletal rearrangements, effacement of foot processes, and eventual podocyte detachment and loss, compromising the integrity of the glomerular filtration barrier.[3]

Cardiac Hypertrophy

TRPC6 channels are implicated in the development of pathological cardiac hypertrophy, a major risk factor for heart failure.[2] In cardiomyocytes, TRPC6 is activated downstream of GPCRs, such as the angiotensin II receptor, leading to the activation of the calcineurin-NFAT signaling pathway.[2] This pathway promotes the expression of pro-hypertrophic genes.[2] Studies have shown that cardiac-specific overexpression of TRPC6 in mice leads to an increased sensitivity to pressure overload and the development of cardiac hypertrophy and heart failure.[2]

Cancer

Emerging evidence points to a significant role for TRPC6 in the progression of various cancers. TRPC6 is overexpressed in several cancer types, including breast, prostate, and glioblastoma.[4][5][6] Increased TRPC6-mediated calcium influx has been shown to promote cancer cell proliferation, migration, and invasion.[5][7] In triple-negative breast cancer, TRPC6 has been implicated in maintaining a cancer stem cell-like state and contributing to chemotherapy resistance.[4] Inhibition of TRPC6 has been shown to suppress tumor growth in preclinical cancer models.[6]

This compound: A Pharmacological Tool for TRPC6 Inhibition

This compound is a small molecule inhibitor of the TRPC6 channel. While its precise in vivo efficacy is still under extensive investigation, it serves as a valuable tool for studying the physiological and pathological roles of TRPC6 in vitro.

Quantitative Data on TRPC6 Inhibitors

The following table summarizes the available quantitative data for this compound and a well-characterized, selective TRPC6 inhibitor, BI-749327, for comparison.

| Compound | Target | Assay | Species | IC50 / EC50 | Selectivity | Reference |

| This compound | TRPC6 | Calcium Influx | - | EC50: 4.66 µM | TRPC3 (EC50: 0.45 µM), TRPC7 (EC50: 1.13 µM) | [4] |

| BI-749327 | TRPC6 | Whole-cell patch clamp | Mouse | IC50: 13 nM | 85-fold vs TRPC3 (IC50: 1,100 nM), 42-fold vs TRPC7 (IC50: 550 nM) | [1][8] |

| BI-749327 | TRPC6 | Whole-cell patch clamp | Human | IC50: 19 nM | - | [1] |

Note: The EC50 value for this compound indicates its concentration for 50% of maximal effect, while the IC50 values for BI-749327 represent the concentration for 50% inhibition. The selectivity data for this compound suggests it is more potent against TRPC3 and TRPC7 than TRPC6.

Key Signaling Pathways Involving TRPC6

TRPC6 activation is a critical node in several signaling cascades that drive cellular responses in both physiological and pathological contexts.

PLC/DAG Signaling Pathway

The canonical activation pathway for TRPC6 involves the activation of Phospholipase C (PLC) by G-protein coupled receptors (GPCRs). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates the TRPC6 channel, leading to cation influx.

Calcineurin/NFAT Signaling Pathway

The influx of calcium through activated TRPC6 channels leads to the activation of the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it acts as a transcription factor for pro-hypertrophic and pro-fibrotic genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TRPC6 channels and the effects of inhibitors like this compound.

Whole-Cell Patch-Clamp Recording of TRPC6 Currents

This protocol is used to directly measure the ion currents flowing through TRPC6 channels in the cell membrane.

Materials:

-

HEK293 cells stably expressing TRPC6

-

Patch-clamp rig with amplifier, digitizer, and software

-

Borosilicate glass capillaries

-

Microforge

-

Pipette solution (in mM): 140 CsCl, 1 MgCl2, 1.5 CaCl2, 2 ATP-Mg, 5 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Bath solution (in mM): 140 NaCl, 0.5 EGTA, 10 HEPES, 10 glucose, 10 mannitol (pH 7.4 with NaOH)

-

TRPC6 agonist (e.g., 100 µM OAG)

-

This compound or other inhibitors

Procedure:

-

Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.

-

Plate TRPC6-expressing HEK293 cells on glass coverslips.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with bath solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit currents.

-

To activate TRPC6, perfuse the cell with bath solution containing the agonist (OAG).

-

To test the effect of an inhibitor, pre-incubate the cell with the inhibitor (e.g., this compound) for a specified time before co-applying it with the agonist.

-

Record and analyze the resulting currents using appropriate software.

Intracellular Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in response to TRPC6 activation and inhibition.

Materials:

-

Cells expressing TRPC6

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with an appropriate filter set and a camera

-

Image analysis software

-

TRPC6 agonist and inhibitor

Procedure:

-

Plate cells on glass-bottom dishes.

-

Prepare a loading solution of the calcium indicator dye in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline fluorescence images. For Fura-2, excite at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Add the TRPC6 agonist to the bath and record the change in fluorescence over time.

-

To test an inhibitor, pre-incubate the cells with the inhibitor before adding the agonist.

-

Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in intracellular calcium.

Western Blot Analysis of TRPC6 Expression

This method is used to detect and quantify the amount of TRPC6 protein in cell or tissue lysates.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TRPC6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-TRPC6 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow for TRPC6 Inhibitor Screening

Identifying novel and selective TRPC6 inhibitors is a key objective in drug discovery. A typical high-throughput screening (HTS) workflow is outlined below.

Conclusion and Future Directions

TRPC6 channels have emerged as critical players in the pathophysiology of a range of diseases, making them attractive targets for therapeutic intervention. While inhibitors like this compound are valuable research tools, the development of more potent and selective inhibitors with favorable pharmacokinetic profiles, such as BI-749327, holds significant promise for clinical applications. Further research is warranted to fully elucidate the in vivo efficacy and safety of targeting TRPC6 in various disease contexts. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of basic research findings into novel therapies for TRPC6-mediated diseases.

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of TRPC6 channel in acquired forms of proteinuric kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The calcium channel TRPC6 promotes chemotherapy-induced persistence by regulating integrin α6 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRP Channels Interactome as a Novel Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer [frontiersin.org]

- 7. TRPC6 Channels Are Required for Proliferation, Migration and Invasion of Breast Cancer Cell Lines by Modulation of Orai1 and Orai3 Surface Exposure [mdpi.com]

- 8. The Effects of TRPC6 Knockout in Animal Models of Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Trpc6-IN-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Modulator of Transient Receptor Potential Canonical 6 (TRPC6) Channels

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling pathways. Its involvement in a variety of physiological processes, including smooth muscle contraction, immune cell activation, and neuronal function, has made it a significant target for drug discovery. Dysregulation of TRPC6 activity has been implicated in the pathophysiology of numerous diseases, such as focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy. This technical guide provides a comprehensive overview of the foundational research on Trpc6-IN-1, a small molecule modulator of TRPC6, to support researchers, scientists, and drug development professionals in their exploration of TRPC6-targeted therapeutics.

Core Compound Profile: this compound (Compound 4o)

This compound, identified as compound 4o in the primary literature, is a pyrazolopyrimidine derivative that has been characterized as a potent stimulator of TRPC3, TRPC6, and TRPC7 channels.[1] Contrary to its nomenclature on some commercial platforms, foundational research demonstrates that this compound functions as an agonist, activating these channels to induce membrane depolarization and intracellular calcium influx.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency of this compound (Compound 4o) on various TRPC channels as determined by fluorescence-based calcium assays and whole-cell patch-clamp recordings.

| Channel | Assay Type | Parameter | Value (µM) |

| TRPC6 | Calcium Assay | EC50 | 4.66 ± 0.03 |

| TRPC3 | Membrane Potential Assay (0.5 mM extracellular Ca2+) | EC50 | 0.45 ± 0.09 |

| TRPC7 | Calcium Assay | EC50 | 1.13 ± 0.12 |

| TRPC4β | Calcium Assay | Activity | No significant activation |

Table 1: Potency of this compound (Compound 4o) on TRPC Channels.[1]

Signaling Pathways and Mechanism of Action

TRPC6 is a key component of the Gq/11-phospholipase C (PLC) signaling pathway. Upon activation of G-protein coupled receptors (GPCRs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates TRPC6, leading to an influx of Ca2+ and Na+, which in turn depolarizes the cell membrane and modulates various downstream cellular responses. This compound acts as a direct agonist of TRPC6, mimicking the effect of DAG to induce channel opening.

Experimental Protocols

Calcium Imaging Assay for Agonist Activity

This protocol is adapted from the methodology used in the foundational study of this compound.[1]

Objective: To determine the potency (EC50) of this compound in activating TRPC6 channels by measuring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

-